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molecular formula C11H19NO B8743795 4-Ethyl-4-formyloctanenitrile CAS No. 5338-97-6

4-Ethyl-4-formyloctanenitrile

Cat. No. B8743795
M. Wt: 181.27 g/mol
InChI Key: KBJKNUWIYZFLGT-UHFFFAOYSA-N
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Patent
US05166443

Procedure details

20.0 g per hour of 2-butyl-2-ethyl-4-cyanobutanal (purity 99.3%, 0.11 mol) and 140 g (230 ml, 8.23 mol) per hour of liquid ammonia were pumped from bottom to top at 250 bar and 80° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor and filled with 70.0 g (100 ml) of γ -Al2O3 in the form of 1.5 mm pellets. 60 l(S.T.P.)/h of hydrogen were then fed in, and the product stream from the upstream imination reactor was passed through the hydrogenation reactor from bottom to top at 250 bar and 110° C. The product stream was decompressed to atmospheric pressure and the ammonia was removed by distillation. According to gas-chromatographic analysis, the hydrogenation product stream contained 95.4% of 2-butyl-2-ethylpentane-1,5-diamine and 2.3% of 3-butyl-3-ethylpiperidine. The product from 48.0 hours was separated by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 920 g of 2-butyl-2-ethylpentane-1,5-diamine, corresponding to a yield of 93.9% of theory.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
γ
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
60 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14]>[H][H]>[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
C(CCC)C(C=O)(CCC#N)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
γ
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
60 L
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 80° C. through a tubular reactor
TEMPERATURE
Type
TEMPERATURE
Details
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor
CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 110° C
CUSTOM
Type
CUSTOM
Details
the ammonia was removed by distillation
CUSTOM
Type
CUSTOM
Details
The product from 48.0 hours was separated by fractional distillation on a 30 cm
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(CN)(CCCN)CC
Measurements
Type Value Analysis
AMOUNT: MASS 920 g
YIELD: PERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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